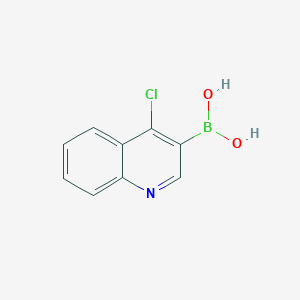

(4-Chloroquinolin-3-yl)boronic acid

Overview

Description

“(4-Chloroquinolin-3-yl)boronic acid” is a type of organoborane compound . It is a subclass of borinic acids [R2B(OH)], which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of borinic acids like “this compound” can be achieved through several methods. One approach involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters). Another strategy is the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis

The molecular formula of “this compound” is C9H7BClNO2 . Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis

Borinic acids are used in cross-coupling reactions . They have been applied in Suzuki–Miyaura couplings . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 431.4±48.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 .Scientific Research Applications

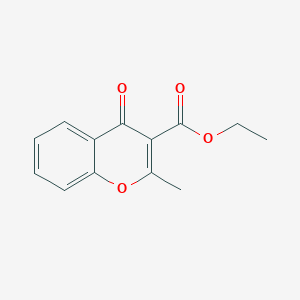

Synthesis of Borylated Quinolines

(4-Chloroquinolin-3-yl)boronic acid plays a significant role in the synthesis of borylated quinolines. A novel method involving Pd-catalyzed C-4 borylation of chloroquinolines has been developed, leading to the synthesis of borylated quinolines. These compounds have been further transformed into oxaborole, trifluoroborate salt, and boronic acid, indicating the versatility of this approach. Notably, these borylated quinolines show promise as potential boron-based inhibitors of homeodomain interacting protein kinase 2 (HIPK2), suggesting their relevance in biomedical research (Das et al., 2022).

Detection of Hypochlorite Ion

The compound has been utilized in developing a novel water-soluble styrylquinolinium boronic acid, which acts as a ratiometric reagent for the rapid and selective detection of hypochlorite ions. The unique property of this compound, where the oxidation of the C–B bond by hypochlorite results in significant spectral shifts, makes it a useful tool for ClO− detection, showcasing its potential in analytical chemistry applications (Wang et al., 2013).

Fluorescence-Based Sensing

This compound and its derivatives have been reported to significantly change fluorescence intensity upon binding with sugars like diols. This property is crucial for designing chemosensors for carbohydrates, making these compounds valuable in sensor technology and potentially in medical diagnostics (Laughlin et al., 2012). Additionally, isoquinolinylboronic acids have been highlighted for their extraordinarily high affinities for diol-containing compounds at physiological pH, coupled with significant fluorescence changes upon binding, further underscoring their applicability in sensor technology (Cheng et al., 2010).

Catalysis in Organic Synthesis

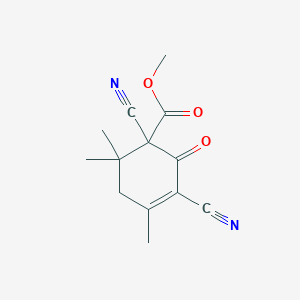

The versatility of this compound extends to its use in organic synthesis. It serves as a catalyst in highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, demonstrating its utility in the synthesis of densely functionalized cyclohexanes and highlighting its potential in developing novel synthetic methodologies (Hashimoto et al., 2015).

Mechanism of Action

Target of Action

The primary target of (4-Chloroquinolin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond between two organic groups .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium . The process begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium . The resulting organopalladium complex then undergoes reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis .

Pharmacokinetics

The pharmacokinetics of this compound, like other boronic acids, is influenced by its stability and reactivity . Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions . .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules . The ability to form carbon-carbon bonds in a controlled and selective manner is crucial for the development of new drugs and therapies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires mild and functional group tolerant conditions . Additionally, certain boronic acids, including this compound, can decompose in air, affecting their stability and efficacy . Therefore, the reaction conditions and storage environment play a crucial role in the action of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-chloroquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOYQAVBYWNJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694503 | |

| Record name | (4-Chloroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745784-09-2 | |

| Record name | B-(4-Chloro-3-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloroquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)

silane](/img/structure/B3282084.png)

![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)